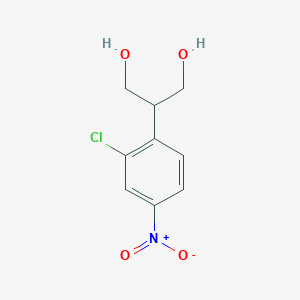
9-Benzyl-1-(2-oxo-2-phenylethyl)-1,9-dihydro-6H-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Benzyl-1-(2-oxo-2-phenylethyl)-1H-purin-6(9H)-one is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in various biological processes. This compound is characterized by its unique structure, which includes a purine core substituted with benzyl and phenylethyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-1-(2-oxo-2-phenylethyl)-1H-purin-6(9H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Purine Core: Starting from basic precursors like adenine or guanine, the purine core is constructed through cyclization reactions.
Substitution Reactions: Benzyl and phenylethyl groups are introduced through nucleophilic substitution reactions, often using benzyl halides and phenylethyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming additional oxo groups or altering the existing ones.
Reduction: Reduction reactions may target the oxo group, converting it to a hydroxyl group.
Substitution: The benzyl and phenylethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl halides, phenylethyl halides, under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while substitution could result in various substituted purine derivatives.
科学的研究の応用
Chemistry: As a building block for more complex organic molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as antiviral or anticancer agents.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of 9-Benzyl-1-(2-oxo-2-phenylethyl)-1H-purin-6(9H)-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
Adenine: A naturally occurring purine with a simpler structure.
Guanine: Another naturally occurring purine, part of DNA and RNA.
Caffeine: A methylated purine with stimulant properties.
Uniqueness
9-Benzyl-1-(2-oxo-2-phenylethyl)-1H-purin-6(9H)-one is unique due to its specific substitutions, which may confer distinct chemical and biological properties compared to other purines.
特性
CAS番号 |
95633-81-1 |
|---|---|
分子式 |
C20H16N4O2 |
分子量 |
344.4 g/mol |
IUPAC名 |
9-benzyl-1-phenacylpurin-6-one |
InChI |
InChI=1S/C20H16N4O2/c25-17(16-9-5-2-6-10-16)12-24-14-22-19-18(20(24)26)21-13-23(19)11-15-7-3-1-4-8-15/h1-10,13-14H,11-12H2 |
InChIキー |
SEFVLHWLFPVALO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=CN(C3=O)CC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


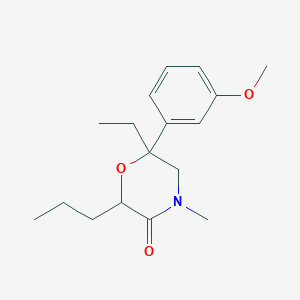
![Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate](/img/structure/B14346419.png)
![9,10-Diazadispiro[3.0.3~5~.3~4~]undecane](/img/structure/B14346423.png)
![1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B14346425.png)

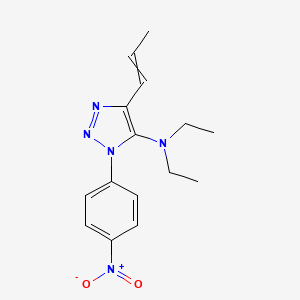
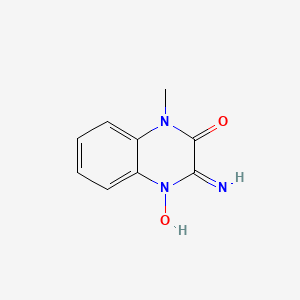

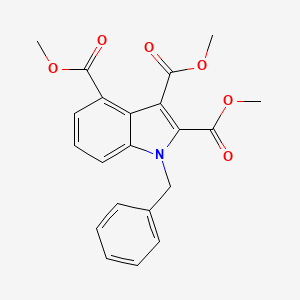
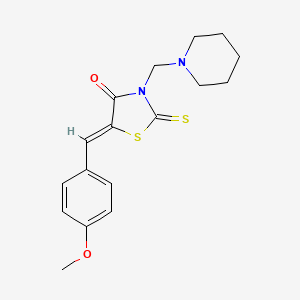
![ethyl (2S,7R)-4,4-dimethyl-5-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-7-carboxylate](/img/structure/B14346481.png)
![Zinc, chloro[4-(dimethylamino)phenyl]-](/img/structure/B14346485.png)

